5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride
Description
5-[(Dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride is a pyrrole-derived compound characterized by a dimethylaminomethyl (–CH₂N(CH₃)₂) substituent at the 5-position of the pyrrole ring and a carboxylic acid (–COOH) group at the 2-position, with the dimethylamino moiety protonated as a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced water solubility due to the ionic nature of the hydrochloride salt and the basicity of the dimethylamino group. Pyrrole-2-carboxylic acid derivatives are widely studied for their applications in medicinal chemistry, particularly as intermediates for drug synthesis or bioactive molecules .
Properties
IUPAC Name |
5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-10(2)5-6-3-4-7(9-6)8(11)12;/h3-4,9H,5H2,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAYBLNESIWFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the reaction of pyrrole with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
Formation of the intermediate: Pyrrole reacts with formaldehyde in the presence of an acid catalyst to form a hydroxymethylpyrrole intermediate.
Reaction with dimethylamine: The intermediate then reacts with dimethylamine to form the desired product.
Formation of the hydrochloride salt: The product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Reduced pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrole-2-carboxylic Acid Derivatives
*Molecular formulas for some compounds are inferred from structural descriptions in the evidence.
Physicochemical and Pharmacological Properties
- Stability: Electron-withdrawing groups (e.g., Cl in 4-chloro-5-methyl derivative) increase stability against nucleophilic attack compared to the electron-donating dimethylamino group, which may enhance susceptibility to oxidation .
Key Differentiators
Substituent Effects: The dimethylaminomethyl group distinguishes the target compound from halogenated (e.g., 4-chloro) or alkoxy (e.g., 5-methoxy) analogs, offering a balance of hydrophilicity and steric bulk.
Salt Form : The hydrochloride counterion enhances bioavailability compared to neutral pyrrole derivatives, as seen in ranitidine’s pharmaceutical efficacy .
Biological Activity
5-[(Dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride, often referred to as a pyrrole derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally characterized by the presence of a pyrrole ring substituted with a dimethylamino group and a carboxylic acid moiety, which contributes to its diverse pharmacological properties.
The synthesis of 5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the reaction of pyrrole derivatives with dimethylamine. This process can yield various substituted products, leading to compounds with distinct biological activities. The compound's unique structure allows it to interact with several biological targets, making it a valuable candidate for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an inhibitor or modulator of key enzymes involved in critical biochemical pathways. For instance, studies suggest that it can inhibit enzymes related to cell proliferation, positioning it as a potential anticancer agent .
Antimicrobial Activity
Research indicates that compounds related to 5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including drug-resistant species. The compound demonstrated significant inhibitory effects on microbial growth, suggesting its potential utility in treating infections .
Anticancer Properties
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Modifications to the pyrrole structure have been shown to enhance its efficacy against cancer cell lines. For example, certain derivatives exhibited low micromolar inhibitory concentrations (IC50 values), indicating potent anticancer activity comparable to established chemotherapeutic agents .
Case Study 1: Antitubercular Activity
In a recent study, derivatives of pyrrole-2-carboxamides were evaluated for their activity against Mycobacterium tuberculosis. The results indicated that modifications in the side chains significantly improved the compounds' efficacy against drug-resistant strains of tuberculosis. Notably, one derivative exhibited an MIC (minimum inhibitory concentration) of less than 0.016 μg/mL, showcasing its potential as a novel antitubercular agent .
Case Study 2: Quorum Sensing Inhibition
Another significant finding involves the compound's ability to inhibit quorum sensing (QS) in Pseudomonas aeruginosa. The study demonstrated that 1H-pyrrole-2-carboxylic acid could suppress QS-related virulence factors without affecting bacterial viability. This suggests that such compounds could be developed as anti-virulence agents, providing a new approach to combat bacterial infections .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride, and how can intermediates be characterized?
- Methodology :
- Synthesis : A common approach involves coupling reactions using pyrrole-2-carbonyl chloride derivatives with dimethylamine precursors. For example, coupling 1-methyl-4-nitro-1H-pyrrole-2-carbonyl chloride with a dimethylamino-containing amine under anhydrous conditions, followed by reduction and acidification to form the hydrochloride salt .
- Characterization : Use -NMR to confirm the dimethylamino group (δ ~2.7–3.0 ppm for N(CH)) and the pyrrole ring protons (δ ~6.0–7.0 ppm). HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) ensures purity (>95%) .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Methodology :
- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and polar solvents (e.g., DMSO, water). Quantify solubility via UV-Vis spectroscopy or HPLC .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor decomposition by LC-MS. Hydrochloride salts generally exhibit improved stability in acidic aqueous solutions compared to free bases .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodology :
- Reaction Design : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers. ICReDD’s approach integrates computational reaction path searches with experimental validation to reduce trial-and-error .
- Parameter Optimization : Apply machine learning (e.g., Template_relevance models) to predict optimal catalysts, solvents, and temperatures from databases like Reaxys .
Q. What strategies resolve contradictions in reported yields or byproduct profiles for this compound?
- Methodology :
- Data Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, strict temperature control) to minimize variability.
- Byproduct Analysis : Use high-resolution mass spectrometry (HRMS) and - COSY NMR to identify impurities. For example, over-alkylation byproducts can arise from excess dimethylamine .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
- Methodology :
- Functional Group Variation : Replace the dimethylamino group with other amines (e.g., pyrrolidine, piperidine) to assess impact on receptor binding.
- Computational Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases) and prioritize derivatives for synthesis .
Q. What experimental design principles improve the scalability of its synthesis while maintaining purity?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2 matrix) to optimize reaction time, temperature, and reagent ratios. Statistical analysis (ANOVA) identifies critical parameters .
- Process Intensification : Explore flow chemistry for continuous synthesis, which enhances heat/mass transfer and reduces side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
